[2,2'-Bipyridine]-5,5'-dicarboxamide [2,2'-Bipyridine]-5,5'-dicarboxamide
Brand Name: Vulcanchem
CAS No.: 4444-36-4
VCID: VC17619020
InChI: InChI=1S/C12H10N4O2/c13-11(17)7-1-3-9(15-5-7)10-4-2-8(6-16-10)12(14)18/h1-6H,(H2,13,17)(H2,14,18)
SMILES:
Molecular Formula: C12H10N4O2
Molecular Weight: 242.23 g/mol

[2,2'-Bipyridine]-5,5'-dicarboxamide

CAS No.: 4444-36-4

Cat. No.: VC17619020

Molecular Formula: C12H10N4O2

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

[2,2'-Bipyridine]-5,5'-dicarboxamide - 4444-36-4

Specification

CAS No. 4444-36-4
Molecular Formula C12H10N4O2
Molecular Weight 242.23 g/mol
IUPAC Name 6-(5-carbamoylpyridin-2-yl)pyridine-3-carboxamide
Standard InChI InChI=1S/C12H10N4O2/c13-11(17)7-1-3-9(15-5-7)10-4-2-8(6-16-10)12(14)18/h1-6H,(H2,13,17)(H2,14,18)
Standard InChI Key FJRAGLOWXOQPDU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1C(=O)N)C2=NC=C(C=C2)C(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of two pyridine rings linked by a single bond at the 2- and 2'-positions, with carboxamide (-CONH₂) groups at the 5- and 5'-positions (Figure 1). This arrangement creates a planar, conjugated system that facilitates π-π stacking interactions and chelation with metal ions. The carboxamide groups introduce hydrogen-bonding capabilities, which can influence crystallization patterns and supramolecular assembly .

Table 1: Fundamental Chemical Data

PropertyValue
CAS Number4444-36-4
Molecular FormulaC₁₂H₁₀N₄O₂
Synonyms6,6'-Binicotinamide
Molecular Weight266.24 g/mol

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Peaks near 1650 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) confirm the presence of carboxamide groups.

  • NMR Spectroscopy: Proton NMR would show aromatic signals between δ 7.5–9.0 ppm for pyridine hydrogens and δ 6.5–7.5 ppm for amide protons .

Coordination Chemistry and Applications

Metal Complexation

The bipyridine moiety acts as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. The carboxamide groups can participate in secondary interactions, stabilizing higher-dimensional coordination polymers:

  • Monodentate vs. Bridging Modes: Carboxamides may bind metal ions directly or form hydrogen bonds with adjacent ligands, influencing network topology .

  • Example Structures: In related studies, bipyridine-carboxamide ligands form one-dimensional chains or two-dimensional sheets with transition metals (e.g., Mn(II), Co(II), Cd(II)), often exhibiting porosity for gas storage or catalysis .

Table 2: Hypothetical Coordination Modes

Metal IonCoordination GeometryObserved in Analogs
Cu(II)Square planar[Cd(L1)₂(NO₃)₂]ₙ
Fe(II)Octahedral[Fe₀.₅(L2)Cl]ₙ

Functional Materials

  • Catalysis: Bipyridine-metal complexes are widely used in photocatalytic water splitting and organic transformations. The carboxamide groups could modulate redox potentials or substrate binding .

  • Sensors: Conformational flexibility from the amide bonds may enable selective guest recognition in luminescent sensors .

Research Challenges and Future Directions

Knowledge Gaps

Experimental data on [2,2'-Bipyridine]-5,5'-dicarboxamide remains sparse. Key unknowns include:

  • Exact synthesis yields and purification methods.

  • Single-crystal X-ray structures confirming ligand geometry.

  • Catalytic or electronic properties in device applications.

Recommendations for Future Work

  • Synthetic Optimization: Develop high-yield routes using microwave-assisted or flow chemistry techniques.

  • Advanced Characterization: Employ X-ray crystallography and DFT calculations to elucidate binding preferences.

  • Application Testing: Screen metal complexes for CO₂ capture, drug delivery, or asymmetric catalysis.

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